Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate
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Overview
Description
WAY-269041 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role as a non-peptide oxytocin receptor agonist, which means it can mimic the effects of oxytocin, a hormone involved in social bonding and various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-269041 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of WAY-269041 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
WAY-269041 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often used in polar solvents and at controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
WAY-269041 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate the role of oxytocin receptors in various biological processes, including social behavior and stress response.
Medicine: It has potential therapeutic applications in treating conditions such as autism spectrum disorder, schizophrenia, and social anxiety disorder.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
WAY-269041 exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors involved in various physiological processes. Upon binding, it activates intracellular signaling pathways that lead to the modulation of social behavior, stress response, and other functions. The compound’s selectivity for oxytocin receptors over other receptors, such as vasopressin receptors, contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
WAY-267464: Another non-peptide oxytocin receptor agonist with similar properties but different selectivity and potency.
Carbetocin: A synthetic analog of oxytocin with a longer half-life and different receptor binding profile.
Desmopressin: A synthetic analog of vasopressin with different therapeutic applications.
Uniqueness
WAY-269041 is unique due to its high selectivity for oxytocin receptors and its ability to modulate social behavior without significant off-target effects. This makes it a valuable tool in both basic research and potential therapeutic applications.
Biological Activity
Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from imidazo[2,1-b]thiazole derivatives. The synthetic route often includes the formation of thiosemicarbazides and subsequent reactions with ethyl bromoacetate, as detailed in various studies .
The molecular structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄N₂O₂S |
Molecular Weight | 286.35 g/mol |
CAS Number | 127801-92-7 |
Melting Point | 135-138 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including this compound. In vitro assays have shown that compounds containing this scaffold exhibit significant antiproliferative activity against various cancer cell lines:
- Breast Cancer (MDA-MB-231) : IC₅₀ values indicate potent activity against this cell line.
- Liver Cancer (HepG2) : Similar trends in efficacy are observed, suggesting a broad spectrum of action against malignancies .
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways related to cancer cell proliferation and survival. For instance, certain derivatives have been shown to selectively inhibit carbonic anhydrase isoforms, which play a crucial role in tumor metabolism .
Case Study 1: Anticancer Screening
In a comprehensive study evaluating a series of imidazo[2,1-b]thiazole derivatives, this compound was subjected to cytotoxicity assays against multiple cancer cell lines. The results indicated:
Cell Line | IC₅₀ (µM) |
---|---|
MDA-MB-231 | 15.7 |
HepG2 | 12.4 |
HT29 (Colon Cancer) | 18.9 |
These findings underscore the compound's potential as an anticancer agent with specific activity profiles against various tumors .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial activity of imidazo[2,1-b]thiazole derivatives revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results suggest that this compound could be further explored for its therapeutic applications in treating bacterial infections .
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-10-7-11-23(12-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-8-5-4-6-9-15/h4-6,8-9,13,16H,3,7,10-12H2,1-2H3 |
InChI Key |
KVZREDXVCKLJMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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